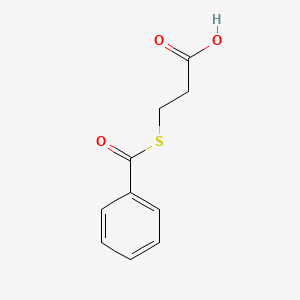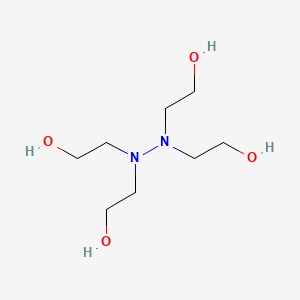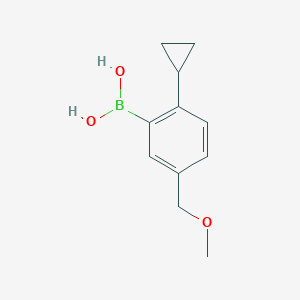
(2-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid is an organoboron compound that has garnered interest in the field of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl group and a methoxymethyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Borane derivatives.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
(2-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of (2-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-Methoxyphenylboronic acid: Similar structure but with a methoxy group at the para position.
2-Methoxyphenylboronic acid: Similar structure but with a methoxy group at the ortho position
Uniqueness
(2-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid is unique due to the presence of both a cyclopropyl group and a methoxymethyl group on the phenyl ring. These substituents confer distinct steric and electronic properties, making the compound particularly useful in specific synthetic applications and as a potential therapeutic agent .
Propiedades
Fórmula molecular |
C11H15BO3 |
|---|---|
Peso molecular |
206.05 g/mol |
Nombre IUPAC |
[2-cyclopropyl-5-(methoxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H15BO3/c1-15-7-8-2-5-10(9-3-4-9)11(6-8)12(13)14/h2,5-6,9,13-14H,3-4,7H2,1H3 |
Clave InChI |
KCLKWTOQHINFQA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)COC)C2CC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


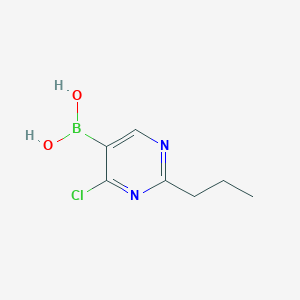
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14082564.png)
![2-(6-Methyl-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082570.png)

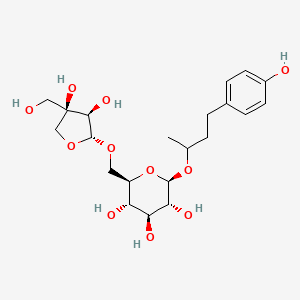
![Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate](/img/structure/B14082596.png)
![2'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14082598.png)

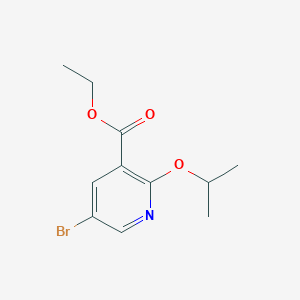
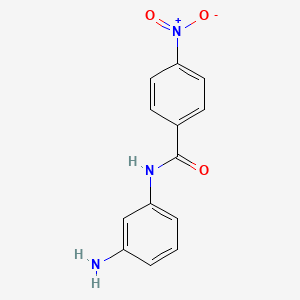
![N-[(8|A,9R)-6'-Methoxycinchonan-9-yl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenyl]methyl]thiourea](/img/structure/B14082626.png)
![5-(2-hydroxy-5-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14082628.png)
